molecular formula C13H18O9 B102779 1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose CAS No. 19186-37-9

1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose

Cat. No. B102779
CAS RN: 19186-37-9
M. Wt: 318.28 g/mol
InChI Key: MJOQJPYNENPSSS-FVCCEPFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose, commonly known as Arabinose, is a monosaccharide that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a sweet taste. Arabinose is an important component of plant cell walls and is also found in some bacteria.

Mechanism Of Action

Arabinose is a simple sugar that is readily metabolized by the body. Once ingested, arabinose is broken down into its component parts by enzymes in the digestive system. The resulting glucose and xylose molecules are then absorbed into the bloodstream and used by the body for energy.

Biochemical And Physiological Effects

Arabinose has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the absorption of sucrose in the small intestine, which can help to regulate blood sugar levels. Arabinose has also been shown to have prebiotic effects, promoting the growth of beneficial bacteria in the gut.

Advantages And Limitations For Lab Experiments

Arabinose is widely used in lab experiments due to its availability and ease of use. It is relatively inexpensive and can be easily synthesized or purchased from chemical suppliers. However, arabinose does have some limitations, including its limited solubility in water and its tendency to form crystals at high concentrations.

Future Directions

There are many potential future directions for research involving arabinose. One area of interest is the development of new drugs that target carbohydrate metabolism. Arabinose has also been studied as a potential source of biofuels, as it can be easily converted into ethanol through fermentation. Additionally, research is ongoing into the potential health benefits of arabinose, including its role in regulating blood sugar levels and promoting gut health.

Synthesis Methods

Arabinose can be synthesized from various sources, including corn, rice, and wheat. The most common method of synthesis involves the hydrolysis of arabinogalactan, a polysaccharide found in plant cell walls. The resulting arabinose can then be purified through a series of chemical processes.

Scientific Research Applications

Arabinose has a wide range of scientific research applications, including the study of carbohydrate metabolism, the development of new drugs, and the production of biofuels. Arabinose is often used as a carbon source in bacterial growth media, as it can be metabolized by certain bacteria to produce energy.

properties

IUPAC Name

[(3R,4R,5S,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQJPYNENPSSS-FVCCEPFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269511
Record name α-D-Arabinopyranose, 1,2,3,4-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetra-o-acetyl-alpha-d-arabinopyranose

CAS RN

19186-37-9
Record name α-D-Arabinopyranose, 1,2,3,4-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19186-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Arabinopyranose, 1,2,3,4-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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